molecular formula C7H5F4NO B13022098 3-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine

3-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B13022098
M. Wt: 195.11 g/mol
InChI Key: LNFSYHJSJSHUQE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine (CAS: 1566003-01-7) is a fluorinated pyridine derivative of significant interest in advanced chemical research and development. Its structure, featuring both a fluorine atom and a 2,2,2-trifluoroethoxy group on the pyridine ring, makes it a valuable building block for synthesizing more complex molecules. The 2,2,2-trifluoroethoxy group is recognized for imparting enhanced metabolic stability and optimal lipophilicity to molecules, which are crucial properties in the design of new active compounds . This compound serves as a critical precursor in medicinal chemistry and agrochemical science. It is particularly useful for creating novel trifluoromethylpyridine amide derivatives, a class known for exhibiting promising antibacterial and insecticidal activities . Researchers can utilize this chemical as a versatile intermediate to explore structure-activity relationships and develop new candidates with potential biological activity. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-5-3-12-2-1-6(5)13-4-7(9,10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFSYHJSJSHUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

Potential Synthetic Pathways

The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine would likely involve a multi-step sequence. A plausible approach would be the etherification of a 3-fluoro-4-hydroxypyridine or 3-fluoro-4-chloropyridine precursor with 2,2,2-trifluoroethanol (B45653). The synthesis of the fluorinated pyridine (B92270) precursor itself is a key challenge. Methods for introducing fluorine onto a pyridine ring include nucleophilic aromatic substitution (SNAr) reactions or using specialized fluorinating agents. For instance, a starting material like 3-amino-2-chloropyridine (B31603) can be used to synthesize related trifluoroethoxy pyridines. The choice of catalysts and reaction conditions would be critical to achieve the desired regioselectivity and yield.

Spectroscopic and Analytical Data

Characterization of this compound would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the protons on the pyridine ring and the methylene (B1212753) protons of the ethoxy group. ¹⁹F NMR would be crucial for confirming the presence and chemical environment of the two different fluorine-containing groups.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic vibrations, such as the C-F and C-O-C stretching frequencies.

Reactivity and Potential Applications

The reactivity of the compound would be dictated by the electronic nature of the substituted pyridine (B92270) ring. The electron-withdrawing effects of the fluorine atom and the trifluoroethoxy group would make the pyridine ring less susceptible to electrophilic substitution than pyridine itself.

While no specific applications for 3-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine have been documented, its structure is suggestive of its potential use as a building block in medicinal chemistry. The combination of a pyridine core with fluorine substituents is a common feature in modern pharmaceuticals. Compounds with similar fluorinated pyridine motifs have been investigated for a range of biological activities. The unique substitution pattern of this molecule makes it an interesting candidate for inclusion in screening libraries for drug discovery programs.

Synthetic Methodologies for this compound and Analogous Fluorinated Pyridines

The synthesis of highly functionalized pyridine derivatives, such as this compound, is of significant interest due to the prevalence of fluorinated pyridine scaffolds in pharmaceuticals and agrochemicals. The introduction of fluorine and fluoroalkoxy groups can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This article details established and emerging synthetic strategies for the regioselective installation of trifluoroethoxy and fluorine substituents onto the pyridine core.

Design, Synthesis, and Derivatization of 3 Fluoro 4 2,2,2 Trifluoroethoxy Pyridine Analogues

Exploration of Structural Diversity in Fluorinated Pyridine (B92270) Derivatives

The synthesis of fluorinated pyridine derivatives is a field of intense research, driven by the significant impact of fluorine on the biological activity and physicochemical properties of molecules. uni-muenster.de A variety of synthetic methodologies have been developed to introduce fluorine and other substituents onto the pyridine ring, leading to a wide array of structurally diverse analogues.

One prominent strategy is the Rh(III)-catalyzed C–H functionalization, which allows for the one-step preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its operational simplicity and its ability to accommodate a range of alkyl, aryl, and heteroaryl substituents on both coupling partners. nih.gov A significant advancement within this protocol is the successful coupling of terminal alkynes, which proceeds with high regioselectivity to yield single isomers of the 3-fluoropyridine (B146971) products. nih.gov

Another approach involves the electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®. This process yields 3-fluoro-3,6-dihydropyridines, which can be readily converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. nih.gov The development of methods for direct fluorination is crucial, as traditional approaches often require multi-step sequences starting from pre-functionalized rings. nih.gov

Pyridine N-oxides have also emerged as versatile precursors for synthesizing fluorinated pyridines. acs.orgnih.gov For instance, direct nucleophilic fluorination of a pyridine N-oxide was achieved to produce a meta-fluorinated pyridine, a transformation that is typically challenging due to the electron-rich nature of the pyridine ring. nih.gov Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can be subsequently reduced to 3-fluoro-4-aminopyridine. nih.govgoogle.com This highlights the unique reactivity of N-oxides compared to their parent pyridines. google.com Similarly, 2-pyridyltrialkylammonium salts, prepared from pyridine N-oxides, serve as effective intermediates for introducing fluorine via nucleophilic displacement. acs.org

The synthesis of fluorinated piperidines, saturated analogues of pyridines, has also been a focus. A robust method for the cis-selective hydrogenation of readily available fluoropyridines using a heterogeneous palladium catalyst (Pd(OH)₂/C) in the presence of an acid has been developed. acs.orgnih.gov This technique is chemoselective, tolerating other aromatic and heteroaromatic systems, and provides access to a broad scope of (multi)fluorinated piperidines, which are highly sought-after motifs in drug discovery. acs.orgnih.goveurekalert.org

The table below summarizes various synthetic strategies for creating structural diversity in fluorinated pyridine derivatives.

Synthetic Strategy Precursors Reagents/Catalysts Product Type Key Features Reference
Rh(III)-Catalyzed C-H Functionalizationα-Fluoro-α,β-unsaturated oximes, Alkynes[Cp*RhCl₂]₂/Metal acetateMulti-substituted 3-FluoropyridinesOne-step synthesis, high regioselectivity with terminal alkynes. nih.gov
Electrophilic Fluorination1,2-DihydropyridinesSelectfluor®3-Fluoro-3,6-dihydropyridines, FluoropyridinesMild conversion to pyridines via HF elimination. nih.gov
Nucleophilic Fluorination of N-Oxides3-Bromo-4-nitropyridine N-oxideTetrabutylammonium fluoride (TBAF)3-Fluoro-4-nitropyridine N-oxideEnables challenging meta-fluorination. nih.govgoogle.com
From Pyridyltrialkylammonium SaltsPyridine N-oxidesTrimethylamine, TBAF2-FluoropyridinesSite-specific fluorination with broad functional group compatibility. acs.org
Heterogeneous HydrogenationFluoropyridinesPd(OH)₂/C, HCl(Multi)fluorinated Piperidinescis-selective, chemoselective reduction. acs.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr)2-HalopyridinesNaOEt in EtOH2-AlkoxypyridinesReaction of 2-fluoropyridine (B1216828) is significantly faster than 2-chloropyridine. nih.gov

Systematic Modification of the Trifluoroethoxy Substituent and its Positional Isomers

The introduction and modification of the trifluoroethoxy group on the pyridine scaffold are critical for fine-tuning molecular properties. The synthesis of the parent compound, 3-fluoro-4-(2,2,2-trifluoroethoxy)pyridine, and its isomers typically involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring.

For example, the synthesis of (2-(2,2,2-trifluoroethoxy)pyridin-4-yl)methanamine (B2653366) involves reacting a halogenated pyridine, such as 4-chloropyridine, with 2,2,2-trifluoroethanol (B45653) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). This reaction, usually conducted in aprotic solvents like DMF or DMSO at elevated temperatures, forms the crucial ether linkage. Subsequent functional group manipulations can then be performed to arrive at the desired analogue.

The synthesis of positional isomers allows for a systematic exploration of the chemical space and its influence on biological activity. Several isomers of fluorinated trifluoroethoxypyridines have been synthesized and are commercially available as building blocks. For instance, 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (B1315040) was synthesized by reacting 2-chloro-3-hydroxypyridine (B146414) with 2-chloro-1,1,1-trifluoroethane. researchgate.net Another key intermediate, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride, is also a well-documented compound used in further synthetic elaborations. nih.govsigmaaldrich.comfishersci.ca

The relative positions of the fluorine atom and the trifluoroethoxy group significantly impact the molecule's electronic and steric properties. This variation is crucial for establishing structure-activity relationships (SAR).

The following table lists some key positional isomers and related derivatives, highlighting the synthetic precursors used.

Compound Name CAS Number Key Precursor(s) Synthetic Note Reference
This compound1784609-83-13-Fluoro-4-halopyridine, 2,2,2-TrifluoroethanolSNAr reaction nih.gov
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine1543222-76-93-(2,2,2-Trifluoroethoxy)-4-cyanopyridineReduction of nitrile
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride1373867-21-06-(2,2,2-Trifluoroethoxy)nicotinonitrileReduction of nitrile
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridineNot specified2-Chloro-3-hydroxypyridine, 2-Chloro-1,1,1-trifluoroethaneWilliamson ether synthesis researchgate.net
3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamideNot specified3-Amino-2-chloropyridine (B31603), 2,2,2-TrifluoroethanolMulti-step synthesis involving diazotization and sulfonation. researchgate.net
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride127337-60-42,3-Dimethyl-4-nitropyridine N-oxideMulti-step synthesis including introduction of the trifluoroethoxy group. nih.govsigmaaldrich.comfishersci.cabldpharm.comlgcstandards.compharmaffiliates.comtcichemicals.com

Hybrid Molecules Incorporating the this compound Core

The this compound scaffold is often incorporated into larger, more complex molecules to combine its favorable properties with those of other pharmacophores. This creation of "hybrid molecules" is a common strategy in drug discovery to enhance potency, improve selectivity, or modify pharmacokinetic profiles.

One notable example involves the construction of fluorinated-pyrrolo[3,4-b]pyridin-5-ones that contain a 4-amino-7-chloroquinoline moiety, the core of the drug chloroquine. mdpi.com The synthesis was achieved through a one-pot methodology combining an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade sequence involving an aza-Diels-Alder cycloaddition. mdpi.com This approach efficiently assembles complex polyheterocyclic structures by reacting various fluorinated aromatic aldehydes, aminoquinolines, and α-isocyanoacetamides. mdpi.com The incorporation of fluorinated aldehydes is a deliberate strategy to enhance biological activity by improving metabolic stability and lipophilicity. mdpi.com

Another area of exploration is the synthesis of fluorinated imidazo[1,2-a]pyridines. These bicyclic systems are prevalent in medicinal chemistry. The hydrogenation protocol previously mentioned for creating fluorinated piperidines was successfully applied to the selective reduction of the pyridine ring in imidazo[1,2-a]pyridines. nih.gov This yielded a series of 2-substituted (multi)fluorinated tetrahydroimidazo[1,2-a]pyridines, demonstrating that the fluorinated pyridine core can be selectively modified even when fused to another heteroaromatic ring. nih.gov

The synthesis of such hybrid molecules often relies on late-stage functionalization, where a core scaffold is modified in the final steps of a synthetic sequence. The combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride provides a powerful platform for this purpose. nih.gov This two-step process allows for the introduction of a diverse array of functional groups (containing N, O, S, or C nucleophiles) at a late stage, facilitating the rapid generation of analogues for SAR studies. nih.gov

Below is a table summarizing examples of hybrid molecules built upon a fluorinated pyridine core.

Hybrid Molecule Class Constituent Scaffolds Synthetic Strategy Purpose of Hybridization Reference
Fluorinated-pyrrolo[3,4-b]pyridin-5-onesFluorinated Pyridine, Pyrrolo[3,4-b]pyridin-5-one, 4-Amino-7-chloroquinolineUgi-Zhu 3-component reaction followed by cascade cycloadditionTo combine the properties of a known drug fragment (chloroquine) with a fluorinated heterocycle. mdpi.com
Fluorinated Tetrahydroimidazo[1,2-a]pyridinesFluorinated Pyridine, ImidazoleSelective heterogeneous hydrogenation of the pyridine ringTo create saturated, non-planar analogues of medicinally relevant imidazo[1,2-a]pyridines. nih.gov
Functionalized Pyridines and DiazinesFluorinated Pyridine/Diazine, Various Nucleophiles (amines, alcohols, thiols)C-H Fluorination followed by Nucleophilic Aromatic Substitution (SNAr)Late-stage functionalization to rapidly build libraries of complex molecules for SAR studies. nih.gov

Development of Chemical Libraries based on the Fluorinated Pyridine Scaffold

The development of chemical libraries—large, discrete collections of structurally related compounds—is essential for high-throughput screening and the discovery of new bioactive molecules. The fluorinated pyridine scaffold serves as an excellent foundation for library synthesis due to its proven value in medicinal chemistry and the availability of diverse synthetic methodologies for its derivatization.

Multi-component reactions (MCRs) are particularly well-suited for library development because they allow for the rapid assembly of complex products from simple starting materials in a single step, maximizing efficiency and atom economy. mdpi.com The Ugi-Zhu three-component reaction (UZ-3CR) has been employed to prepare chemical libraries of trisubstituted 5-aminooxazoles, which are versatile intermediates. mdpi.com These intermediates can be further transformed, for example, through cascade reactions, to generate libraries of complex heterocyclic systems like the fluorinated-pyrrolo[3,4-b]pyridin-5-ones mentioned previously. mdpi.com By systematically varying the inputs (e.g., different fluorinated aldehydes, amines, and isocyanides), a large and diverse library of related compounds can be generated efficiently. mdpi.com

Late-stage functionalization is another powerful strategy for library construction. The ability to introduce a fluorine atom into a complex, pre-existing heterocyclic core and then displace it with a variety of nucleophiles enables the diversification of a single advanced intermediate into a library of analogues. nih.gov This approach is highly valuable because it bypasses the need for lengthy de novo syntheses for each individual library member and allows for modifications to be made on molecules that already possess a degree of biological relevance. nih.gov

The diversification of bipyridines and other azaheterocycles through the nucleophilic displacement of trimethylammonium groups represents another avenue for library synthesis. acs.org This method allows for a range of C-O, C-S, and C-F bond-forming reactions, providing access to derivatives that might be difficult to obtain through other means. acs.org

The table below outlines key strategies used for the development of chemical libraries based on the fluorinated pyridine scaffold.

Library Synthesis Strategy Core Reaction Type Key Intermediates/Precursors Advantages for Library Development Reference
Multi-Component Reactions (MCR)Ugi-Zhu Three-Component Reaction (UZ-3CR)Fluorinated aldehydes, amines, α-isocyanoacetamidesRapid assembly of complex molecules, high atom economy, combinatorial variation of multiple inputs. mdpi.com
Late-Stage FunctionalizationC-H Fluorination followed by SNArComplex fluoroheteroarenesDiversification of advanced intermediates, bypasses de novo synthesis for each analogue. nih.gov
Displacement of Leaving GroupsNucleophilic displacement of trimethylammonium saltsTrimethylammonio-pyridines, Various nucleophilesAccess to diverse functionalities (ethers, thioethers, fluorides) under specific conditions. acs.org

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 2,2,2 Trifluoroethoxy Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to its reactivity and physical properties. For 3-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine, DFT studies would focus on how the electronegative fluorine atom and the bulky, electron-withdrawing trifluoroethoxy group influence the pyridine (B92270) ring.

Research on related fluoropyridine molecules demonstrates that halogen substitution can shorten adjacent C-N bonds and significantly alter the electronic landscape. researchgate.net DFT calculations typically compute key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, DFT is used to generate electrostatic potential (ESP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this molecule, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, while the hydrogen atoms and the region around the fluorine atom would show positive potential.

Table 1: Key Electronic Properties Calculable by DFT

Property Description Potential Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. Indicates susceptibility to oxidation and reaction with electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. Indicates susceptibility to reduction and reaction with nucleophiles.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. A primary indicator of chemical reactivity and electronic excitation energy.
Dipole Moment A measure of the net molecular polarity. Influences intermolecular interactions and solubility.

| Electrostatic Potential | The spatial distribution of charge on the molecule's surface. | Predicts sites for non-covalent interactions and chemical reactions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

The flexibility of the trifluoroethoxy side chain is a key structural feature of this compound. Molecular Dynamics (MD) simulations are employed to explore the conformational space of such flexible molecules by simulating the atomic motions over time. rsc.org These simulations provide a detailed picture of the accessible conformations and their relative stabilities.

For this compound, the crucial aspect of a conformational analysis would be the torsion angles defining the orientation of the trifluoroethoxy group relative to the plane of the pyridine ring. The interplay of steric hindrance between the side chain and the pyridine ring, along with intramolecular interactions (such as potential weak hydrogen bonds or dipole-dipole interactions), governs the preferred conformation. nih.gov Studies on similarly substituted aromatic compounds often reveal a limited set of low-energy conformers that dominate the conformational ensemble. The results from MD simulations can be used to calculate the Boltzmann-weighted population of different conformers at a given temperature. nih.gov

Table 2: Torsional Angles for Conformational Analysis

Dihedral Angle Atoms Involved Description
τ1 C3-C4-O-C Defines the rotation of the ether linkage relative to the pyridine ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal chemistry and toxicology to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR studies including this compound are not prevalent in public literature, the methodology provides a framework for how its activity could be predicted.

A 3D-QSAR study, such as one using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach, would involve a series of structurally related pyridine derivatives. nih.gov The process involves:

Alignment: Aligning the set of molecules based on a common scaffold.

Descriptor Calculation: Placing each molecule in a 3D grid and calculating steric and electrostatic field values at each grid point. These values serve as the independent variables (descriptors).

Model Generation: Building a mathematical model that relates the descriptors to the known biological activity (the dependent variable) of a "training set" of molecules. nih.gov

Validation: Using the model to predict the activity of a "test set" of molecules not used in model creation to assess its predictive power. nih.gov

The resulting QSAR model can highlight which regions of the molecule are sensitive to steric bulk or electrostatic changes, guiding the design of new compounds with potentially enhanced activity.

Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties. researchgate.net These theoretical predictions are invaluable for two main reasons: they can aid in the interpretation and assignment of complex experimental spectra, and they can serve to validate the accuracy of the computational model itself.

For this compound, key spectroscopic data that can be predicted include:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental values obtained from NMR spectroscopy. The agreement between predicted and observed shifts confirms the molecular structure.

Vibrational Spectra: Infrared (IR) and Raman frequencies and intensities can be computed. Comparing the calculated vibrational modes with the peaks in an experimental IR spectrum helps in assigning specific peaks to specific bond stretches, bends, or torsions within the molecule. researchgate.net

Excellent agreement between the observed and calculated spectra indicates that the computational model provides an accurate representation of the molecule's geometry and electronic structure. researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental Data for a Fluoropyridine Analog

Spectroscopic Parameter Predicted Value Experimental Value
¹⁹F NMR Chemical Shift (ppm) (Value from DFT calculation) (Value from measurement)
C-F Stretch (IR, cm⁻¹) (Value from DFT calculation) (Value from measurement)

| Pyridine Ring Stretch (IR, cm⁻¹) | (Value from DFT calculation) | (Value from measurement) |

Structure Activity Relationship Sar Methodologies and Principles for Fluorinated Pyridine Scaffolds

Strategic Design of Analogues for SAR Elucidation

The exploration of the SAR for a given chemical scaffold is a systematic process that involves the synthesis and biological evaluation of a series of structurally related analogues. The primary goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and how modifications affect potency, selectivity, and pharmacokinetic properties.

For a scaffold like 3-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine, which is often found in kinase inhibitors, analogue design strategies typically involve:

Modification of the Pyridine (B92270) Core: Introducing or changing substituents at other positions on the pyridine ring can probe steric and electronic requirements within the target's binding site.

Variation of the Alkoxy Group: The 4-position (2,2,2-trifluoroethoxy) group is a key feature. Analogues are created by replacing it with other ethers (e.g., methoxy (B1213986), ethoxy) or different functional groups to understand the role of its size, lipophilicity, and hydrogen-bonding capacity. nih.gov

Exploration of the "Other Side" of the Molecule: In many applications, the pyridine ring serves as a core scaffold that is attached to other molecular fragments. Systematic modification of these other fragments while keeping the 3-fluoro-4-(trifluoroethoxy)pyridine core constant is a common strategy to optimize interactions with the target protein. nih.gov

These strategic modifications allow medicinal chemists to build a comprehensive picture of the SAR, as illustrated in the conceptual table below, which is based on general principles observed in pyridine-based inhibitor design.

Interactive Table: Conceptual SAR of a 3-Fluoro-4-alkoxypyridine Scaffold This table illustrates hypothetical changes to a core structure and their likely impact on kinase inhibitory activity based on established medicinal chemistry principles.

Position of ChangeModificationRationaleExpected Impact on Activity
Position 3 Replace Fluoro with HTo assess the contribution of the electron-withdrawing fluorine atom.Likely decrease in potency if the fluorine is involved in a key interaction or required for optimal electronics.
Position 4 Replace Trifluoroethoxy with MethoxyTo reduce lipophilicity and size.Variable; activity may decrease if the trifluoroethoxy group occupies a specific hydrophobic pocket.
Position 4 Replace Trifluoroethoxy with a bulky alkyl etherTo probe the size of the hydrophobic pocket.Could increase or decrease potency depending on the pocket's dimensions.
Position 2 or 6 Add a small methyl groupTo explore steric tolerance near the nitrogen atom.Often leads to decreased activity due to steric hindrance with the binding site.
Position 5 Add a hydrogen bond donor/acceptorTo seek new interactions with the target protein.Potential for increased potency if a favorable new interaction is formed.

Influence of Fluorine and Trifluoroethoxy Substitution on Molecular Interactions

The specific combination of a fluorine atom at the 3-position and a 2,2,2-trifluoroethoxy group at the 4-position imparts a unique set of physicochemical properties to the pyridine ring, significantly influencing its molecular interactions.

The 3-fluoro substituent is a small, highly electronegative atom. Its primary effects include:

Modulation of pKa: As an electron-withdrawing group, the fluorine atom lowers the basicity of the pyridine nitrogen. This change in pKa can be critical for how the molecule interacts with its biological target and for its pharmacokinetic properties, such as cell permeability and solubility.

Hydrogen Bond Acceptance: The fluorine atom is a weak hydrogen bond acceptor, and in some cases, can form crucial interactions with protein backbone amides or other hydrogen bond donors. researchgate.net

Metabolic Blocking: The C-F bond is very strong, and placing a fluorine atom at a potential site of metabolic oxidation can block this pathway, often increasing the molecule's half-life.

The 4-(2,2,2-trifluoroethoxy) group is a more complex substituent with multiple effects:

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity (as indicated by a higher LogP value) of this portion of the molecule. This can enhance binding to hydrophobic pockets within a target protein. nih.gov

Conformational Effects: The trifluoroethoxy group is larger than a simple methoxy or ethoxy group and can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

Modulation of Ether Oxygen Basicity: The electron-withdrawing effect of the three fluorine atoms reduces the hydrogen-bonding strength of the adjacent ether oxygen, making it a much weaker hydrogen bond acceptor than a non-fluorinated ether.

Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H5F4NOPubChem nih.gov
Molecular Weight 195.11 g/mol PubChem nih.gov
XLogP3-AA (Lipophilicity) 2.2PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 2 (N and O)PubChem nih.gov
Polar Surface Area 22.1 ŲPubChem nih.gov

Stereochemical and Regiochemical Effects on Activity Profiles: Methodological Aspects

The compound this compound is achiral, meaning it has no stereocenters. Therefore, the discussion of its three-dimensional structure focuses on regiochemistry—the specific placement of the substituents on the pyridine ring.

The 3,4-substitution pattern is critical for defining the spatial orientation of the functional groups. Methodologically, the importance of this specific arrangement is determined by synthesizing and testing other regioisomers. For instance, comparing the biological activity of the 3,4-disubstituted isomer with the 2,4-, 2,5-, or 3,5-isomers can reveal the optimal geometry for target binding.

Vectorial Orientation: The placement of the fluorine at position 3 and the trifluoroethoxy at position 4 directs their respective electronic and steric influences in specific vectors away from the pyridine core. If, for example, the molecule is a kinase inhibitor that binds to the ATP pocket, this specific 3,4-pattern may be required to place the trifluoroethoxy group into a hydrophobic region while the 3-fluoro group interacts with the hinge region of the kinase.

Methodological Synthesis: The synthesis of specific pyridine regioisomers can be challenging. Modern organic chemistry provides methods for the regioselective functionalization of pyridine rings, sometimes involving complex directing groups or the use of pyridyne intermediates to achieve the desired substitution pattern. nih.govmdpi.com The ability to selectively synthesize these isomers is fundamental to performing a thorough SAR study. A comparison of activity between isomers provides invaluable information on the topology of the target's binding site.

Development of SAR Models for Guiding Rational Design

As SAR data from a series of analogues becomes available, computational methods can be used to create predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key methodology used to formalize the SAR and guide the design of new, more potent compounds.

The development of a QSAR model for a series based on the 3-fluoro-4-(trifluoroethoxy)pyridine scaffold would typically involve these steps:

Data Collection: A dataset of synthesized analogues with their corresponding biological activities (e.g., IC50 values against a specific kinase) is compiled. researchgate.net

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include physicochemical properties (LogP, molecular weight), electronic descriptors (dipole moment, atomic charges), and 3D descriptors that describe the molecule's shape and field properties (e.g., CoMFA or CoMSIA fields).

Model Generation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. researchgate.net A robust model will have high internal and external predictive power, often validated by a high R² value. researchgate.net

Rational Design: The resulting QSAR model provides insight into which properties are most important for activity. For example, a model might indicate that increased lipophilicity at position 4 and a negative electrostatic potential near position 3 are correlated with higher potency. Chemists can use this information to design new target molecules that are predicted by the model to have enhanced activity, prioritizing their synthesis and testing.

These models serve as a powerful tool to refine the design process, reducing the amount of trial-and-error synthesis required and accelerating the journey toward an optimized lead compound.

Role of 3 Fluoro 4 2,2,2 Trifluoroethoxy Pyridine As a Key Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The development of efficient and modular methods for constructing highly substituted pyridines is crucial for accessing biologically active molecules. nih.gov Compounds like 3-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine serve as key precursors for more elaborate heterocyclic structures. The inherent reactivity of the substituted pyridine (B92270) core allows for its elaboration into fused ring systems and other complex architectures.

While direct examples of this specific molecule's cyclization are specialized, the synthetic utility of closely related substituted pyridines is well-documented. For instance, multi-step syntheses often rely on the sequential functionalization of a pre-existing pyridine ring to build complex targets. chemistryviews.orgacs.orgthieme-connect.com The presence of both a fluorine atom and an ether linkage provides two distinct points for potential synthetic manipulation. The fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, while the pyridine nitrogen can direct metallation or activate the ring for various transformations. nih.govorganic-chemistry.org

A related compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (B194831) hydrochloride, is a known precursor in the synthesis of the proton-pump inhibitor Lansoprazole, highlighting the industrial relevance of the 4-(2,2,2-trifluoroethoxy)pyridine moiety in constructing complex, fused heterocyclic drugs. sigmaaldrich.com The strategic placement of substituents in this compound makes it an ideal starting material for analogous synthetic campaigns where precise control over the final molecular architecture is required.

Table 1: Examples of Substituted Pyridines as Precursors in Heterocycle Synthesis

Precursor Synthetic Target Class Key Transformation
α,β-Unsaturated Ketoxime O-pentafluorobenzoates & Alkenylboronic acids Highly Substituted Pyridines Cu-catalyzed C-N cross-coupling, electrocyclization, and oxidation cascade nih.gov
Pyridine N-oxides & Grignard Reagents 2-Substituted Pyridines Grignard addition followed by treatment with acetic anhydride (B1165640) organic-chemistry.org
4-Methyl-5-acetylpyrimidines & Salicylic Aldehyde Dihydro-5H-5,11-epoxybenzo rsc.orgelsevierpure.comoxocino[4,3-d]pyrimidines Acid-catalyzed cyclization thieme-connect.com
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Benzimidazole Derivatives (e.g., Lansoprazole) Nucleophilic substitution and cyclization sigmaaldrich.com

Building Block for Privileged Scaffolds

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a rich source for drug discovery. elsevierpure.com The pyridine ring is widely recognized as one of the most important privileged scaffolds, forming the core of numerous FDA-approved drugs. rsc.orgbenthamdirect.comnih.gov Its ability to engage in various non-covalent interactions, including hydrogen bonding, and its favorable pharmacokinetic profile contribute to its prevalence. rsc.org

This compound serves as a decorated building block for constructing libraries based on this privileged structure. By incorporating fluorine and a trifluoroethoxy group from the outset, chemists can systematically explore the chemical space around the pyridine core, fine-tuning properties like potency, selectivity, and metabolic stability. elsevierpure.com The development of kinase inhibitors and modulators of signaling pathways has successfully utilized fused pyridine scaffolds, such as the furo[3,2-b]pyridine (B1253681) core, demonstrating the modularity and effectiveness of starting with pre-functionalized pyridine building blocks. nih.gov

Table 2: The Pyridine Ring as a Privileged Scaffold in Drug Discovery

Scaffold Type Therapeutic Area(s) Rationale for "Privileged" Status Representative Drug Classes
Pyridine Oncology, CNS disorders, Infectious diseases Versatile H-bond acceptor, metabolically stable, synthetically tractable elsevierpure.combenthamdirect.com Kinase inhibitors, Antihistamines, Antivirals
Pyrimidine Oncology, Infectious diseases Key component of nucleobases, multiple H-bonding sites nih.govbohrium.com Antimetabolites, Kinase inhibitors
Fused Pyridines (e.g., Quinoline, Furo[3,2-b]pyridine) Oncology, Malaria, CNS disorders Rigidified structure, extended interaction surface, novel IP space benthamdirect.comnih.gov Antimalarials, Kinase inhibitors, Pathway modulators

Applications in Medicinal Chemistry via Scaffold Hopping and Bioisosteric Replacement (Methodological Perspective)

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design used to optimize drug-like properties, discover novel chemical series, and circumvent existing patents. nih.govuniroma1.it Bioisosterism involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to a comparable biological response. baranlab.org

This compound is an exemplary tool from a methodological standpoint for both strategies.

Bioisosteric Replacement : The introduction of fluorine is a common tactic in medicinal chemistry. nih.gov The fluorine atom at the C3 position can serve as a bioisostere for a hydrogen atom. While similar in size, fluorine's high electronegativity can profoundly alter local electronic properties, influence the pKa of the pyridine nitrogen, and form specific interactions (like hydrogen bonds or dipole-dipole interactions) with protein targets. Furthermore, the trifluoroethoxy group (-OCH₂CF₃) is a bioisostere for other alkoxy groups (like methoxy (B1213986), -OCH₃) or alkyl groups. Its strong electron-withdrawing nature and increased lipophilicity can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism and improve cell permeability. researchgate.net For example, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine was shown to be a successful bioisosteric swap, enhancing biological activity in quorum sensing inhibitors. rsc.org

Scaffold Hopping : This strategy involves replacing a central core structure with a chemically different one while maintaining the original orientation of key binding groups. A library of compounds built around the this compound core could be used to "hop" from a different heterocyclic or even an acyclic scaffold that has shown initial biological activity. This allows researchers to access new chemical space and potentially improve properties like solubility or synthetic accessibility. researchgate.netnih.gov

Table 3: Bioisosteric Comparison of Functional Groups Relevant to the Subject Compound

Functional Group Replaced Group Key Physicochemical Changes Potential Therapeutic Impact
-F (Fluorine) -H (Hydrogen) Increased electronegativity, can lower pKa of nearby groups, potential for H-bonding. nih.gov Enhanced binding affinity, altered basicity, improved metabolic stability.
-OCH₂CF₃ (Trifluoroethoxy) -OCH₃ (Methoxy) Increased lipophilicity (LogP), strong electron-withdrawing effect, metabolically robust. researchgate.net Improved cell permeability, blocked metabolic oxidation, modulated electronics.
-OCH₂CF₃ (Trifluoroethoxy) -Cl (Chlorine) Similar size and electronics in some contexts, but ether linkage offers different conformational flexibility. Altered binding modes, modified solubility and transport properties.
Pyridine Ring Phenyl Ring Introduction of H-bond acceptor (N atom), altered dipole moment, potential for pKa modulation. baranlab.org Improved solubility, new binding interactions with target, modified ADMET properties.

Strategies for Late-Stage Functionalization Utilizing the Pyridine Core

Late-stage functionalization (LSF) is a powerful synthetic paradigm that involves the direct modification of C-H bonds in a complex molecule, allowing for the rapid generation of analogues without requiring de novo synthesis. acs.orgberkeley.edu The pyridine core of this compound, with C-H bonds at the C2, C5, and C6 positions, is a prime substrate for LSF strategies.

The existing substituents heavily influence the regioselectivity of these reactions:

Functionalization at C2 and C6 : These positions are electronically deficient due to the electron-withdrawing effect of the ring nitrogen. They are primary targets for nucleophilic or radical-based reactions, such as the Minisci reaction, which introduces alkyl or acyl groups. nih.gov

Functionalization at C5 : This position is adjacent to the electron-donating trifluoroethoxy group. It can be susceptible to electrophilic attack or directed metallation. Directed ortho-metallation (DoM), using a strong base like lithium diisopropylamide (LDA), could potentially deprotonate the C5 position, allowing for the introduction of a wide range of electrophiles.

Transition Metal-Catalyzed C-H Activation : This has become a versatile tool for functionalizing specific C-H bonds. nih.govchemrxiv.org Palladium, rhodium, and iridium catalysts can be used to direct the installation of aryl, alkyl, or boryl groups at various positions on the pyridine ring, often with high regioselectivity controlled by the catalyst and directing groups. nih.govmdpi.com For a 3,4-disubstituted pyridine, C-H activation could potentially be directed to the less sterically hindered C2, C6, or C5 positions depending on the specific catalytic system employed. For instance, some methods have been developed to achieve para-selective functionalization (relative to the nitrogen), which would target the C4 position, though this is already substituted in the title compound. acs.org

The ability to apply these LSF strategies to the this compound scaffold allows chemists to quickly build structure-activity relationships (SAR) by creating a diverse set of analogues from a common, advanced intermediate.

Table 4: Overview of Potential Late-Stage Functionalization Reactions on the Pyridine Core

Reaction Type Reagents/Catalysts Likely Position(s) Targeted on Core Functional Group Introduced
Minisci Reaction Radical source (e.g., R-CO₂H, Ag⁺, (NH₄)₂S₂O₈) C2, C6 Alkyl, Acyl
Directed ortho-Metallation (DoM) Strong base (e.g., LDA, n-BuLi), then Electrophile (E⁺) C5 (directed by C4-alkoxy) Halogens, Carbonyls, Silyl groups, etc.
Pd-Catalyzed C-H Arylation Pd(OAc)₂, Ligand, Aryl Halide C2, C6 Aryl, Heteroaryl
Ir-Catalyzed C-H Borylation [Ir(cod)OMe]₂, Ligand (e.g., dtbpy), B₂pin₂ C5, C6 Boryl (-Bpin) for further cross-coupling

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine, and how do substituents influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a nitro or halogenated pyridine precursor with 2,2,2-trifluoroethanol. For example, potassium carbonate (K₂CO₃) in hexamethylphosphoramide (HMPT) at elevated temperatures facilitates substitution at the 4-position of pyridine . Rearrangement steps, such as isomerization in acetic anhydride, may follow to stabilize the product . Yield optimization requires strict control of reaction time (e.g., 6–12 hours) and temperature (80–100°C). The electron-withdrawing fluorine at the 3-position may reduce nucleophilic attack efficiency, necessitating excess trifluoroethanol or catalytic agents .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Due to its fluorinated structure, the compound may pose health hazards (e.g., toxicity via inhalation or skin contact). Key precautions include:

  • Use of N95 masks, chemical-resistant gloves, and safety goggles .
  • Avoidance of open flames (flash point: ~113°C) and storage in airtight containers under inert gas .
  • Immediate neutralization of spills with sodium bicarbonate and disposal via certified hazardous waste protocols .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoroethoxy (-OCF₂CF₃) and fluorine substituents. Chemical shifts for CF₃ groups typically appear at δ -70 to -80 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₆F₄NO, calculated 220.04 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts from incomplete substitution .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The 3-fluoro group directs electrophilic attacks to the 2- or 4-positions via electronic effects. For Suzuki-Miyaura coupling, the 4-(trifluoroethoxy) group stabilizes boronate intermediates, while the 3-fluoro substituent deactivates the adjacent position, favoring coupling at the 2-position. Computational studies (DFT) show reduced electron density at C-2 due to fluorine’s inductive effect, making oxidative addition with palladium catalysts more favorable there .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 71% vs. lower yields in similar routes)?

  • Methodological Answer : Yield discrepancies often arise from:

  • Solvent Choice : Polar aprotic solvents (e.g., HMPT vs. DMF) affect reaction rates and byproduct formation .
  • Catalyst Purity : Trace moisture in K₂CO₃ can hydrolyze trifluoroethanol, reducing effective nucleophile concentration .
  • Workup Procedures : Incomplete removal of acetic anhydride during rearrangement ( ) may lower isolated yields. Reproducibility requires strict drying of reagents and inert atmosphere maintenance .

Q. What strategies predict the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The trifluoroethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Fluorine at C-3 may modulate target binding (e.g., kinase inhibition) via steric and electronic effects .
  • In Silico Screening : Molecular docking with proteins (e.g., cytochrome P450 isoforms) predicts metabolic pathways. ADMET profiles can be modeled using software like Schrödinger or MOE .

Q. How can computational modeling optimize regioselectivity in functionalization reactions?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of 3-Fluoro-4-(trifluoroethoxy)pyridine is localized at C-2, favoring nucleophilic attacks there .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states. Acetonitrile, a polar aprotic solvent, stabilizes charged intermediates better than toluene, reducing side reactions .

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